molecular formula C11H20N4OS2 B14490982 N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea CAS No. 65373-20-8

N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea

Cat. No.: B14490982
CAS No.: 65373-20-8
M. Wt: 288.4 g/mol
InChI Key: YZGNOZUYNHIHOB-UHFFFAOYSA-N
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Description

N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is a chemical compound with the molecular formula C11H20N4OS2. This compound is known for its unique structure, which includes a thiadiazole ring substituted with a hexylsulfanyl group and a dimethylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea typically involves the reaction of 5-(hexylsulfanyl)-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer properties. The thiadiazole ring is known to interact with metal ions, which can be exploited in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of a hexylsulfanyl group and a dimethylurea moiety makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

65373-20-8

Molecular Formula

C11H20N4OS2

Molecular Weight

288.4 g/mol

IUPAC Name

1-(5-hexylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

InChI

InChI=1S/C11H20N4OS2/c1-4-5-6-7-8-17-11-14-13-10(18-11)15(3)9(16)12-2/h4-8H2,1-3H3,(H,12,16)

InChI Key

YZGNOZUYNHIHOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NN=C(S1)N(C)C(=O)NC

Origin of Product

United States

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